1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15354051 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds structurally related to "1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone" have been synthesized and evaluated for their antimicrobial activities. For example, novel triazole derivatives, including those with methoxyphenyl and piperazinone components, have been created to investigate their potential against various microorganisms. These compounds exhibit moderate to good antimicrobial efficacy, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2010).
Antibacterial and Biofilm Inhibition
Research into bis(pyrazole-benzofuran) hybrids linked via piperazine has shown promising antibacterial and biofilm inhibition activities. Specifically, derivatives of this compound class have demonstrated potent efficacy against E. coli, S. aureus, and S. mutans strains, highlighting their potential in addressing bacterial infections and associated biofilms (Mekky & Sanad, 2020).
CB1 Cannabinoid Receptor Affinity
Methoxy- and fluorine-substituted analogs, including those structurally related to the queried compound, have been synthesized and evaluated for their binding affinity to the CB1 cannabinoid receptor. These studies aim to develop tracers for medical imaging, particularly for positron emission tomography (PET) ligands, to image the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
G Protein-Biased Dopaminergics
The structural motif of 1,4-disubstituted aromatic piperazines, similar to the queried compound, has been investigated for its potential in the development of G protein-biased dopaminergic ligands. These compounds have shown partial agonist activity at dopamine D2 receptors, offering a promising approach for designing novel therapeutics with antipsychotic activity (Möller et al., 2017).
Anticonvulsant Activity
Piperazine derivatives, including those with methoxyphenyl components, have been synthesized and assessed for their anticonvulsant activity. Some of these compounds exhibit significant efficacy in models of epilepsy, highlighting their potential as new anticonvulsant agents (Aytemi̇r et al., 2010).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-4-(1-methylpyrazole-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-10-21(13-4-6-14(24-3)7-5-13)16(22)11-20(12)17(23)15-8-9-19(2)18-15/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMHJZFIWPKDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NN(C=C2)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.